molecular formula C13H21NO5 B13984313 1-O-tert-butyl 3-O-methyl 5-methyl-4-oxopiperidine-1,3-dicarboxylate

1-O-tert-butyl 3-O-methyl 5-methyl-4-oxopiperidine-1,3-dicarboxylate

Cat. No.: B13984313
M. Wt: 271.31 g/mol
InChI Key: HHPUNOWZXOSSKG-UHFFFAOYSA-N
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Description

1-O-tert-butyl 3-O-methyl 5-methyl-4-oxopiperidine-1,3-dicarboxylate is a chemical compound with the molecular formula C12H19NO5. It is a piperidine derivative, characterized by the presence of tert-butyl, methyl, and oxo groups. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-O-tert-butyl 3-O-methyl 5-methyl-4-oxopiperidine-1,3-dicarboxylate typically involves the reaction of di-tert-butyl dicarbonate with methyl 4-oxo-3-piperidinecarboxylate hydrochloride . The reaction is carried out under inert atmosphere conditions to prevent oxidation and degradation of the reactants. The product is then purified through crystallization or chromatography to achieve high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar starting materials and conditions. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is often subjected to rigorous quality control measures to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

1-O-tert-butyl 3-O-methyl 5-methyl-4-oxopiperidine-1,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

    Substitution: The tert-butyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, typically under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

1-O-tert-butyl 3-O-methyl 5-methyl-4-oxopiperidine-1,3-dicarboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a drug candidate or as a building block for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-O-tert-butyl 3-O-methyl 5-methyl-4-oxopiperidine-1,3-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, modulating the activity of these targets and influencing biochemical pathways. The specific pathways involved depend on the context of its use and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-O-tert-butyl 3-O-methyl 5-methyl-4-oxopiperidine-1,3-dicarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in synthetic chemistry and various applications where specific reactivity patterns are desired.

Properties

Molecular Formula

C13H21NO5

Molecular Weight

271.31 g/mol

IUPAC Name

1-O-tert-butyl 3-O-methyl 5-methyl-4-oxopiperidine-1,3-dicarboxylate

InChI

InChI=1S/C13H21NO5/c1-8-6-14(12(17)19-13(2,3)4)7-9(10(8)15)11(16)18-5/h8-9H,6-7H2,1-5H3

InChI Key

HHPUNOWZXOSSKG-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(C1=O)C(=O)OC)C(=O)OC(C)(C)C

Origin of Product

United States

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